Sodium 3,4-dimethoxybenzene-1-sulfinate

Pd-catalyzed homocoupling Symmetric biaryl synthesis Desulfinative C–C bond formation

Researchers seeking efficient sulfonylation or desulfinative coupling often face inconsistent yields when using generic aryl sulfinates. This compound addresses that gap. Under standard Pd(OAc)₂/DTBP conditions, it delivers a 95% isolated yield of the 3,3′,4,4′-tetramethoxybiaryl product-outperforming unsubstituted sodium benzenesulfinate (92%), sodium 4-methoxybenzenesulfinate (93%), and sodium 4-methylbenzenesulfinate (90%). Its dual 3,4-dimethoxy substitution enhances nucleophilicity and solubility in water, ethanol, and acetone, ensuring homogeneous reaction conditions across aqueous and mixed-media protocols. Supplied as a bench-stable crystalline solid at ≥95% purity, it enables chemoselective transformations across the full organosulfur redox spectrum-oxidation, reduction, radical-mediated sulfonylation, and nucleophilic C-S bond formation-from a single reagent, reducing inventory complexity and procurement overhead.

Molecular Formula C8H9NaO4S
Molecular Weight 224.21 g/mol
Cat. No. B12354667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3,4-dimethoxybenzene-1-sulfinate
Molecular FormulaC8H9NaO4S
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)[O-])OC.[Na+]
InChIInChI=1S/C8H10O4S.Na/c1-11-7-4-3-6(13(9)10)5-8(7)12-2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1
InChIKeyZZOBQFHCDOZDRH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3,4-Dimethoxybenzene-1-sulfinate: A Dual-Methoxy-Activated Sulfinate Building Block for High-Yield C–S and C–C Bond Construction


Sodium 3,4-dimethoxybenzene-1-sulfinate (CAS 123065-25-8) is a bench-stable, crystalline sodium sulfinate salt [1] with a molecular formula of C₈H₉NaO₄S and a molecular weight of 224.21 g/mol [1]. It belongs to the aryl sulfinate class, bearing two electron-donating methoxy groups at the 3- and 4-positions of the benzene ring, which substantially modulate its electronic character and reactivity profile compared to unsubstituted or mono-substituted sodium aryl sulfinates [2]. This compound serves as a versatile sulfonylating, sulfenylating, or sulfinylating reagent for constructing organosulfur molecules through S–S, N–S, and C–S bond-forming reactions [2], and is supplied commercially at ≥95% purity .

Why Sodium 3,4-Dimethoxybenzene-1-sulfinate Cannot Be Replaced by Generic Sodium Benzenesulfinate or Mono-Methoxy Analogs


Sodium aryl sulfinates are not interchangeable reagents. The number, position, and electronic nature of substituents on the aromatic ring profoundly influence the nucleophilicity of the sulfinate anion, its solubility in reaction media, and its performance in transition-metal-catalyzed transformations [1]. In palladium-catalyzed desulfinative homocoupling, sodium 3,4-dimethoxybenzenesulfinate delivers a 95% isolated yield of the corresponding biaryl product, whereas the unsubstituted parent sodium benzenesulfinate yields 92% under identical conditions—a difference that becomes critical in multi-step sequences where cumulative yield losses determine feasibility . Furthermore, the dual methoxy substitution imparts solubility characteristics that differ from mono-methoxy or alkyl-substituted analogs, affecting reaction homogeneity and workup efficiency . Selecting a generic sulfinate without matching the substitution pattern risks suboptimal yields, altered reaction kinetics, and inconsistent impurity profiles.

Quantitative Differential Evidence for Sodium 3,4-Dimethoxybenzene-1-sulfinate Against Its Closest Structural Analogs


Desulfinative Homocoupling Yield: 95% for 3,4-Dimethoxy vs. 92% for Unsubstituted Benzenesulfinate Under Identical Pd-Catalyzed Conditions

In a direct head-to-head substrate scope study under optimized Pd(OAc)₂/DTBP conditions in CH₃CN at 60 °C for 8 h, sodium 3,4-dimethoxybenzenesulfinate produced 3,3′,4,4′-tetramethoxy-1,1′-biphenyl in 95% isolated yield . Under the same conditions, sodium benzenesulfinate gave biphenyl in 92% yield, sodium 4-methoxybenzenesulfinate gave 93%, sodium 4-methylbenzenesulfinate gave 90%, and sodium 4-tert-butylbenzenesulfinate gave 94% . The 3,4-dimethoxy-substituted sulfinate thus ranks among the highest-yielding substrates in this study, surpassing both the unsubstituted parent and the mono-methoxy analog.

Pd-catalyzed homocoupling Symmetric biaryl synthesis Desulfinative C–C bond formation

Enhanced Nucleophilic Reactivity from Dual Methoxy Electron Donation: Hammett-Based Reactivity Rationalization vs. Mono-Substituted Analogs

The methoxy substituent exerts a strong resonance electron-donating effect when positioned para to the reaction center (Hammett σₚ = –0.27) and a weaker inductive electron-withdrawing effect when meta (σₘ = +0.12) [1]. In sodium 3,4-dimethoxybenzenesulfinate, the 4-methoxy group provides powerful para-resonance activation of the sulfinate-bearing carbon, while the 3-methoxy group contributes additional inductive polarization. The net effect is a higher electron density on the sulfinate sulfur compared to sodium 4-methoxybenzenesulfinate (single para-OCH₃, σₚ = –0.27 only) or sodium benzenesulfinate (σ = 0). Sodium 4-methylbenzenesulfinate relies on a weaker inductive effect (σₚ = –0.17 for CH₃) and cannot match the resonance-driven activation of the methoxy group [1]. This electronic enhancement translates into increased nucleophilicity of the sulfinate anion, which is consistent with the higher coupling yields observed experimentally .

Hammett substituent constants Nucleophilic aromatic substitution Electronic activation

Solubility Profile: Dual Methoxy Groups Improve Solubility in Polar Organic Solvents vs. Unsubstituted Sodium Benzenesulfinate

Vendor technical specifications report that sodium 3,4-dimethoxybenzene-1-sulfinate is soluble in water as well as polar organic solvents including ethanol and acetone . In contrast, sodium benzenesulfinate, while water-soluble, exhibits more limited solubility in organic solvents due to the absence of the solubilizing methoxy groups [1]. The dual methoxy substitution reduces the crystal lattice energy and increases the lipophilic character of the aryl ring, facilitating dissolution in polar aprotic and protic organic media commonly used in cross-coupling reactions (e.g., CH₃CN, DMF, DMSO) . Quantitative solubility values specific to this compound versus comparators are not available from peer-reviewed sources; the solubility advantage is inferred from the well-established effect of methoxy substitution on aryl compound solubility [2].

Reagent solubility Reaction medium compatibility Synthetic process development

Regioisomeric Selectivity: 3,4-Substitution Pattern Offers Distinct Steric and Electronic Environment vs. 2,4- and 2,5-Dimethoxy Sulfinate Regioisomers

Three regioisomeric dimethoxy-substituted sodium benzenesulfinates are commercially available: 2,4-dimethoxy (CAS 85477-04-9), 2,5-dimethoxy (CAS 123065-23-6), and 3,4-dimethoxy (CAS 123065-25-8) [1][2]. The 3,4-substitution pattern places both methoxy groups adjacent to each other on the ring, creating a differentiated electronic landscape where the 4-OCH₃ exerts strong para-resonance activation toward the sulfinate at C-1, while the 3-OCH₃ contributes inductive polarization without steric hindrance at the ortho position [3]. In the 2,4-regioisomer, the ortho-methoxy group introduces steric congestion near the sulfinate reaction center, which can retard metal-catalyzed oxidative addition steps. The 2,5-regioisomer lacks the para-activation pathway altogether. In the Zhang (2017) homocoupling study, ortho-substituted arylsulfinates exhibited a slight but measurable decrease in yield (75–87%) compared to para- and meta-substituted analogs , consistent with a steric penalty at the ortho position. While sodium 3,4-dimethoxybenzenesulfinate was not directly compared to its 2,4- or 2,5-regioisomers in the same published study, the general principle that ortho-substitution reduces coupling efficiency is well-documented .

Regioisomeric sulfinates Steric effects in cross-coupling Substitution pattern optimization

Bench Stability and Oxidative State Control: Sulfinate (+2) Oxidation State Enables Selective Intermediate Reactivity vs. Sulfonates (+4) and Thiols (–2)

Sodium 3,4-dimethoxybenzene-1-sulfinate features sulfur in the +2 oxidation state, which occupies a strategic intermediate position between sulfides (–2) and sulfonates (+4) [1]. This intermediate oxidation state enables the sulfinate to serve as either a nucleophile (through the sulfur lone pair) or an electrophilic radical precursor (through single-electron oxidation), depending on reaction conditions [1]. By contrast, the corresponding sodium 3,4-dimethoxybenzenesulfonate (sulfur at +4, CAS 7134-12-5) is already at the highest common oxidation state and cannot be further oxidized to a sulfone, limiting its synthetic versatility. The sulfinate is also reported to be a bench-stable, non-hygroscopic crystalline solid when stored sealed at 2–8 °C , whereas the free sulfinic acid form (pKa ≈ 2–3) is prone to disproportionation and requires in situ generation [2]. The sodium salt form thus combines storage convenience with a reactive oxidation state that can be tuned toward sulfones, sulfonamides, sulfides, or thiosulfonates as needed [1].

Sulfinate oxidation state Chemoselective sulfur functionalization Reagent stability

Recommended Application Scenarios for Sodium 3,4-Dimethoxybenzene-1-sulfinate Based on Quantitative Differential Evidence


High-Yield Synthesis of Symmetric 3,3′,4,4′-Tetramethoxybiaryls via Palladium-Catalyzed Desulfinative Homocoupling

Sodium 3,4-dimethoxybenzene-1-sulfinate is the preferred substrate when the synthetic target is a symmetric 3,3′,4,4′-tetramethoxybiaryl, as it delivers the highest reported isolated yield (95%) among a panel of sodium aryl sulfinates screened under identical Pd(OAc)₂/DTBP conditions . This yield advantage over sodium benzenesulfinate (92%), sodium 4-methoxybenzenesulfinate (93%), and sodium 4-methylbenzenesulfinate (90%) is directly evidenced in the substrate scope study of Zhang (2017) . The dual methoxy groups remain intact in the product, providing handles for further functionalization.

Synthesis of Diaryl Sulfones and Sulfonamides Requiring Enhanced Nucleophilicity from the Sulfinate Partner

When constructing diaryl sulfones or sulfonamides via nucleophilic displacement or metal-catalyzed cross-coupling, the enhanced electron density conferred by the dual 3,4-dimethoxy substitution pattern (Hammett σₚ(OCH₃) = –0.27) [1] increases the nucleophilicity of the sulfinate sulfur compared to unsubstituted or mono-substituted analogs . This electronic activation is particularly advantageous in reactions where the electrophilic partner is electron-deficient or sterically hindered, enabling higher conversion under milder conditions than achievable with sodium benzenesulfinate. The RSC Advances review by Reddy & Kumari (2021) comprehensively documents the scope of sulfinate-based sulfonamide and sulfone syntheses .

Multi-Step Synthetic Sequences Requiring a Single, Versatile Sulfur Building Block with Broad Reaction Manifold Access

The sulfinate oxidation state (S at +2) uniquely permits chemoselective transformations across the full organosulfur redox spectrum—oxidation to sulfones/sulfonates (+4), reduction to sulfides (–2), radical-mediated sulfonylation, and nucleophilic C–S bond formation—all from the same reagent . This contrasts with the sulfonate analog (S at +4), which is oxidatively inert , and the thiol analog (S at –2), which requires protection from over-oxidation. For laboratories or production facilities seeking to minimize reagent inventory while maximizing synthetic flexibility, sodium 3,4-dimethoxybenzene-1-sulfinate consolidates multiple sulfur-introduction strategies into a single, bench-stable compound .

Aqueous and Mixed-Phase Reactions Benefiting from Dual Methoxy-Enhanced Solvent Compatibility

Sodium 3,4-dimethoxybenzene-1-sulfinate is reported to be soluble in water, ethanol, and acetone , offering broader solvent compatibility than unsubstituted sodium benzenesulfinate. This makes it suitable for reactions conducted in aqueous or mixed aqueous-organic media, including the Amberlyst-15-catalyzed three-component synthesis of diarylmethyl sulfones in water reported by Kuchukulla et al. (2019), where sodium aryl sulfinates react with aldehydes and dimethoxybenzenes in a purely aqueous system [2]. The dual methoxy substitution enhances dissolution and homogeneous distribution in such polar reaction environments.

Quote Request

Request a Quote for Sodium 3,4-dimethoxybenzene-1-sulfinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.